Cinnamic anhydride
Overview
Description
Synthesis Analysis
Cinnamic anhydride can be synthesized through various methods, including the reaction of cinnamic acid substrates with specific reagents at room temperature. One notable method involves using 6-chloro-2,4-dimethoxy-sec-triazine (CDMT) to prepare symmetric cinnamic anhydrides, which has proven effective with substrates bearing both electron-withdrawing and electron-donating groups, providing moderate-to-good yields (Raja et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in their reactivity and properties. Studies have detailed the synthesis and characterization of various anhydrides, including those derived from cinnamic acid, showcasing the importance of molecular structure in determining the compound's chemical behavior and application potential (Deacon et al., 2008).
Chemical Reactions and Properties
Cinnamic anhydrides are reactive compounds that participate in a range of chemical reactions. They have been studied for their ability to act as selective inhibitors of acetylcholinesterase, without being cytotoxic to many human cell lines, showcasing their potential for selective biochemical interactions (Gießel et al., 2019). Additionally, their reactions catalyzed by various catalysts have been analyzed to understand the kinetics and mechanisms involved, offering insights into their reactivity and applications in synthesis (Lin & Connors, 1981).
Scientific Research Applications
Enzyme Inhibition : Cinnamic anhydrides act as inhibitors of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. Research demonstrated that several derivatives of cinnamic anhydrides exhibited notable inhibitory effects on AChE but not on butyrylcholinesterase (BChE), without being cytotoxic to human cell lines (Gießel et al., 2019).
Epoxy Resin Development : Cinnamic anhydride has been used in the synthesis of green epoxy resins. A study described the preparation of an epoxy based on cinnamic acid and an anhydride curing agent derived from dipentene, showing that the resulting Cin-epoxy displayed good dynamic mechanical properties and thermal stability (Xin et al., 2014).
Catalytic Reactions : The kinetics of reactions involving trans-cinnamic anhydride, catalyzed by different compounds, were studied, revealing variations in reaction rates and efficiency based on solvent polarity and the type of catalyst used (Lin & Connors, 1981).
Chemical Synthesis : Cinnamic anhydrides have been synthesized from various cinnamic acid substrates, demonstrating moderate-to-good yields. This synthesis offers a method for preparing symmetric cinnamic anhydrides at room temperature (Raja et al., 2017).
Antimalarial Research : this compound derivatives have shown moderate inhibitory activity against Plasmodium falciparum enoyl-ACP reductase, an enzyme essential for the malaria parasite. This discovery is significant for antimalarial research (Nkanwen et al., 2013).
Cinnamic Acid Synthesis : Innovative methods for synthesizing cinnamic acids have been explored, such as using maleic anhydride as a substitute for acrylic acid under palladium-catalyzed conditions. This approach offers new pathways for cinnamic acid synthesis (Thakur et al., 2017).
Anticancer Potential : Cinnamic acid derivatives, including anhydrides, have been extensively studied for their anticancer properties. The chemical structure of cinnamic acids provides multiple reactive sites for potential antitumor agents (De et al., 2011).
Mechanism of Action
- Its primary targets include enzymes involved in biosynthetic pathways, such as phenylalanine ammonia-lyase (PAL) . PAL converts phenylalanine to cinnamic acid during plant metabolism .
- Biosynthesis : Cinnamic acid is a central intermediate in the biosynthesis of several natural products, including lignols, flavonoids, and coumarins. PAL catalyzes the conversion of phenylalanine to cinnamic acid .
- Chemical Reactivity : Cinnamic acid can undergo various chemical reactions due to its unsaturated carboxylic acid structure. For example, it can form esters (e.g., ethyl cinnamate) and undergo condensation reactions .
- Hydrolysis : When cinnamic anhydride (a derivative of cinnamic acid) reacts with water, it undergoes hydrolysis to regenerate cinnamic acid. This process involves breaking the anhydride functional group .
- Flavonoids and Coumarins : Cinnamic acid participates in the formation of flavonoids and coumarins, which have diverse roles in plant defense and signaling .
- Cellular Effects : Cinnamic acid and its derivatives exhibit various effects, including:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Future Directions
Cinnamic acid and its hydroxy-derivatives, including cinnamic anhydride, are aromatic building blocks that have been extensively used in the preparation of advanced polymers due to their structural peculiarities . These polymers have a wide spectrum of applications, ranging from industrial (e.g., (super-)engineered plastics) to biomedical domains (e.g., drug delivery systems, shape-memory materials) .
Biochemical Analysis
Biochemical Properties
Cinnamic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of cinnamic acid derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid . This interaction is crucial for the biosynthesis of phenylpropanoids, which are important for plant defense mechanisms and structural integrity. Additionally, this compound can undergo hydrolysis to form cinnamic acid, which exhibits antioxidant, antimicrobial, and anti-inflammatory properties .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells by causing irreversible DNA damage . This compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, leading to changes in gene expression and cellular metabolism . In addition, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For example, this compound inhibits the activity of phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of cinnamic acid . This inhibition results in decreased production of cinnamic acid and its derivatives. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are crucial for the biosynthesis of various secondary metabolites . These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the endoplasmic reticulum (ER), where it interacts with enzymes involved in phenylpropanoid metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . These subcellular interactions are vital for the compound’s biochemical and therapeutic effects.
properties
IUPAC Name |
[(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDRSGUZBCDMO-PHEQNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
538-56-7, 21947-71-7 | |
Record name | Cinnamic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMI2E65WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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